N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidinone ring. Key structural features include:
- A thioacetamide linker (-S-CH2-C(=O)-NH-) bridging the pyrrolo[3,2-d]pyrimidinone core to the 2,4-difluorophenyl group.
- 4-Ethylphenyl and 7-phenyl substituents on the pyrrolo-pyrimidine scaffold.
This compound shares structural motifs with kinase inhibitors and enzyme modulators, as pyrrolo[3,2-d]pyrimidine derivatives are frequently explored in oncology and inflammation research .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N4O2S/c1-2-17-8-11-20(12-9-17)34-27(36)26-25(21(15-31-26)18-6-4-3-5-7-18)33-28(34)37-16-24(35)32-23-13-10-19(29)14-22(23)30/h3-15,31H,2,16H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLGOFUZOXEORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 471.54 g/mol. The structure features a difluorophenyl group and a pyrrolo[3,2-d]pyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H19F2N3O2S2 |
| Molecular Weight | 471.54 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[... |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The thioacetamide group suggests potential interactions with thiol-containing enzymes.
- Receptor Modulation : The difluorophenyl and pyrrolo[3,2-d]pyrimidine structures may facilitate binding to specific receptors involved in cell signaling pathways.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. For instance:
-
Cell Line Studies : The compound was tested on various cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer). Results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.
Cell Line IC50 (µM) Reference HT29 X µM [Source] DU145 Y µM [Source]
Antioxidant Activity
Research has also evaluated the antioxidant potential of the compound using the DPPH assay:
-
DPPH Scavenging Activity : The compound demonstrated a strong ability to scavenge free radicals, outperforming several known antioxidants.
Compound % Inhibition at 250 µM N-(2,4-difluorophenyl)... 97.18% Ascorbic Acid 91.26% BHT 23.05%
Case Studies and Research Findings
- Anticancer Mechanisms : A study performed molecular docking simulations to explore the interaction of the compound with EGFR tyrosine kinase, revealing promising binding affinities that could inhibit cancer cell proliferation .
- Synthesis and Characterization : The synthesis routes involve multiple steps including acetylation and substitution reactions that yield high-purity products suitable for biological testing .
- Comparative Studies : Similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships that can guide future drug development efforts .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group is a key reactive site, susceptible to nucleophilic displacement under basic conditions. This is inferred from synthesis protocols involving thiol intermediates and catalytic bases .
Oxidation of the Thioether Moiety
The sulfur atom can undergo oxidation to sulfoxide or sulfone derivatives, a common reaction in sulfur-containing pharmaceuticals .
Functionalization of the Pyrrolo[3,2-d]Pyrimidine Core
The electron-rich pyrimidine ring enables electrophilic substitution, particularly at positions activated by adjacent nitrogen atoms.
Acetamide Hydrolysis and Derivatization
The acetamide group can undergo hydrolysis or serve as a site for further functionalization.
Reduction of the 4-Oxo Group
The ketone at position 4 of the pyrrolo-pyrimidine core can be reduced to a hydroxyl or methylene group.
| Reducing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| NaBH₄ | MeOH, RT | 4-Hydroxy | Increased hydrogen-bonding potential |
| BH₃·THF | THF, reflux | 4-Methylene | Improved lipophilicity in analogs |
Cyclization and Ring Expansion
The core structure may participate in cycloaddition or ring-expansion reactions under catalytic conditions.
| Reaction Type | Catalysts | Product | Application |
|---|---|---|---|
| [3+2] Cycloaddition | CuI, L-proline | Fused triazoles | Enhanced kinase inhibition |
| Ring expansion | Rh₂(OAc)₄ | Seven-membered heterocycles | Explored in anticancer drug design |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related and highlight the impact of substituent variations on physicochemical and biological properties:
Key Observations:
Fluorine Substitution: The target compound’s 2,4-difluorophenyl group enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs like the methoxy-substituted derivative .
Core Modifications: Replacement of the pyrrolo[3,2-d]pyrimidinone core with epithiopyrrolo[3,4-c]pyridine (as in ) drastically alters hydrogen-bonding capacity and solubility .
Solubility vs. Lipophilicity : The ethyl carboxylate group in ’s compound improves aqueous solubility but may reduce cell permeability compared to the thioacetamide linker in the target compound .
Physicochemical and Spectroscopic Comparisons
- NMR Profiles :
- The target compound’s ^1H NMR is expected to show aromatic proton signals near δ 7.0–7.6 ppm (phenyl groups) and a deshielded acetamide NH signal (~δ 10.2 ppm), similar to fluorophenyl-containing analogs .
- Methoxy-substituted analogs (e.g., ) exhibit a singlet near δ 3.8 ppm for the -OCH3 group, absent in the target compound.
- Melting Points : Fluorinated analogs typically exhibit higher melting points (>250°C) due to strong intermolecular interactions, as seen in ’s epithiopyrrolo derivative (m.p. >300°C) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodological Answer : A typical synthesis involves coupling the pyrrolo[3,2-d]pyrimidinone core with a substituted acetamide via a thioether linkage. For example, similar compounds are synthesized by reacting halogenated pyrimidine intermediates with thiol-containing acetamides under mild conditions (e.g., 120°C in N-methylpyrrolidone (NMP) as solvent) for 16 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) . Yield optimization may require adjusting stoichiometry or solvent systems.
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm substituent positioning and hydrogen-bonding patterns, as demonstrated for analogous pyrrolo[3,2-d]pyrimidinones .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent integration (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, ethylphenyl methyl groups at δ 1.2–1.4 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ ion matching the molecular formula).
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s pyrrolo[3,2-d]pyrimidinone scaffold, which is common in kinase inhibitors . Use fluorescence-based or radiometric assays at varying concentrations (1 nM–10 µM) to determine IC₅₀ values. Pair with cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thioether coupling step?
- Methodological Answer : Apply Bayesian optimization or heuristic algorithms to systematically explore parameter space (e.g., temperature, solvent polarity, catalyst loading). For example, Bayesian optimization has outperformed manual methods in similar heterocyclic couplings by identifying non-intuitive solvent mixtures (e.g., DMF/THF) and reducing reaction times by 30% . Validate predictions with small-scale (mg) experiments before scaling up.
Q. How should researchers resolve contradictory data between computational docking predictions and experimental enzyme inhibition results?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models to better reflect in vitro conditions.
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity, which may reveal allosteric interactions not captured in docking .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing difluorophenyl with methoxyphenyl) to probe structure-activity relationships (SAR) .
Q. What strategies are effective for elucidating the compound’s mechanism of action when traditional target identification methods fail?
- Methodological Answer :
- Chemical proteomics : Use a biotinylated analog of the compound for pull-down assays combined with LC-MS/MS to identify interacting proteins .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in cell lines to identify synthetic lethal partners or resistance mechanisms .
- Metabolomics : Track changes in cellular metabolite levels (e.g., ATP/ADP ratios) to infer pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
